molecular formula C8H10F2O2 B2515281 (1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2375250-55-6

(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B2515281
CAS RN: 2375250-55-6
M. Wt: 176.163
InChI Key: HLWPDRAUGAAWBR-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It may include the types of reactions involved, the reagents used, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the types of reactions it undergoes, the products formed, and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes studying its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting potential future applications and areas of study for the compound .

properties

IUPAC Name

(1S,2R,4S)-6,6-difluorobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)3-4-1-5(7(11)12)6(8)2-4/h4-6H,1-3H2,(H,11,12)/t4-,5+,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWPDRAUGAAWBR-JKUQZMGJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)O)C(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1C(=O)O)C(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid

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